molecular formula C30H44O7 B10820608 Ganoderenicacidc

Ganoderenicacidc

Cat. No.: B10820608
M. Wt: 516.7 g/mol
InChI Key: DIEUZIPSDUGWLD-KOXNGNSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderenic acid C is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids, including ganoderenic acid C, involves the mevalonate pathway, which converts acetyl-CoA into lanosterol, a common intermediate. This pathway includes multiple enzymatic steps and environmental factors that regulate the production of ganoderic acids .

Industrial Production Methods: Industrial production of ganoderenic acid C involves cultivating Ganoderma lucidum under controlled conditions to optimize the yield of triterpenoids. Techniques such as solid-state fermentation and submerged fermentation are commonly used. Advances in genetic engineering have also enabled the heterologous production of ganoderic acids in engineered yeast strains .

Chemical Reactions Analysis

Types of Reactions: Ganoderenic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to synthesize derivatives for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with enhanced or modified pharmacological properties .

Scientific Research Applications

Ganoderenic acid C has a wide range of scientific research applications:

Mechanism of Action

Ganoderenic acid C exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Ganoderenic acid C is compared with other ganoderic acids, such as ganoderic acid A, B, and D. While all these compounds share a common triterpenoid structure, ganoderenic acid C is unique due to its specific functional groups and bioactivities. Similar compounds include:

Ganoderenic acid C stands out for its potent pharmacological activities and its potential for therapeutic applications.

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,22+,23+,28+,29-,30+/m1/s1

InChI Key

DIEUZIPSDUGWLD-KOXNGNSZSA-N

Isomeric SMILES

C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

Origin of Product

United States

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